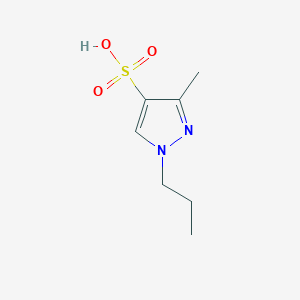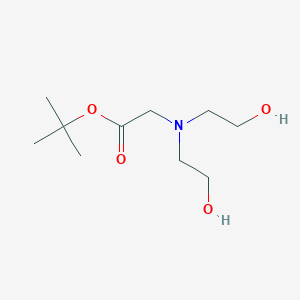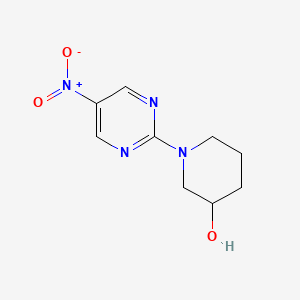
3-Methyl-1-propylpyrazole-4-sulfonic acid
Overview
Description
Chemical Reactions Analysis
Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis of Derivatives : 3-Methyl-1-propylpyrazole-4-sulfonic acid derivatives have been synthesized and studied for various applications. For instance, Liu Hua-xiang (2006) reported the synthesis of 1-Methyl-3-propyl-4-nitropyrazole-5-carboxylic acid, a derivative of 3-Methyl-1-propylpyrazole, demonstrating the potential for creating a range of related compounds (Liu Hua-xiang, 2006).
Corrosion Inhibition : Research by Babić-Samardžija et al. (2005) explored the use of heterocyclic diazoles, including derivatives of 3-Methyl-1-propylpyrazole, as corrosion inhibitors for iron in acidic environments (Babić-Samardžija et al., 2005).
Catalysis in Synthesis : Khaligh (2014) utilized 3-Methyl-1-sulfonic acid imidazolium hydrogen sulfate, closely related to 3-Methyl-1-propylpyrazole, as a catalyst for synthesizing polyhydroquinoline derivatives, highlighting its potential as an effective catalyst in organic synthesis (Khaligh, 2014).
Pharmaceutical Synthesis : Ahn et al. (2002) discussed the synthesis of Lansoprazole, a proton pump inhibitor, using a process that involved compounds structurally related to 3-Methyl-1-propylpyrazole (Ahn et al., 2002).
Synthesis of Spirocyclic Compounds : Shermolovich and Emets (2000) reported the synthesis of sulfur-containing spirocyclic compounds based on 3-Methyl-(amino)-1-phenylpyrazol-5-ones, indicating the chemical versatility of compounds related to 3-Methyl-1-propylpyrazole (Shermolovich & Emets, 2000).
Applications in Material Science
Surface Morphology Studies : The work of Babić-Samardžija et al. also included investigations into the surface morphology of treated materials, contributing to the understanding of material protection and preservation methods (Babić-Samardžija et al., 2005).
Corrosion Inhibitors for Steel : Ouchrif et al. (2005) studied the effect of 1,3-bis(3-hyroxymethyl-5-methyl-1-pyrazole) propane, a compound related to 3-Methyl-1-propylpyrazole, as a corrosion inhibitor for steel in acidic solutions (Ouchrif et al., 2005).
Future Directions
Pyrazole derivatives are a special class of N-heterocyclic compounds bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . They have diverse and valuable synthetical, biological, and photophysical properties . Therefore, the future research directions could involve exploring these properties further and finding new and improved applications for these compounds .
properties
IUPAC Name |
3-methyl-1-propylpyrazole-4-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O3S/c1-3-4-9-5-7(6(2)8-9)13(10,11)12/h5H,3-4H2,1-2H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFSPVSYVGIUEJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)C)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-propyl-1H-pyrazole-4-sulfonic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(4-Bromophenyl)methyl][(3-fluorophenyl)methyl]methylamine](/img/structure/B1399095.png)



![Methyl 2-methyl-2-[(4-methylphenyl)amino]propanoate](/img/structure/B1399101.png)





![1-{4-[(2-Methoxyphenyl)sulfanyl]-3-nitrophenyl}ethan-1-one](/img/structure/B1399112.png)

